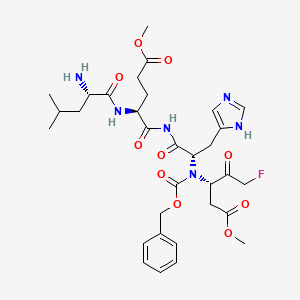
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate involves multiple steps, each requiring precise conditions and reagents. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through coupling reactions, often using reagents like carbodiimides or phosphonium salts. The final steps involve deprotection and purification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis using peptide synthesizers, which can handle the complex sequence of reactions efficiently. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected amines.
Applications De Recherche Scientifique
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in the study of peptide synthesis.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in disease processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for selective interactions with molecular targets. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C32H43FN6O10 |
|---|---|
Poids moléculaire |
690.7 g/mol |
Nom IUPAC |
methyl (4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-2-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]-phenylmethoxycarbonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C32H43FN6O10/c1-19(2)12-22(34)29(43)37-23(10-11-27(41)47-3)30(44)38-31(45)25(13-21-16-35-18-36-21)39(24(26(40)15-33)14-28(42)48-4)32(46)49-17-20-8-6-5-7-9-20/h5-9,16,18-19,22-25H,10-15,17,34H2,1-4H3,(H,35,36)(H,37,43)(H,38,44,45)/t22-,23-,24-,25-/m0/s1 |
Clé InChI |
LRRCNNLGDWQJQT-QORCZRPOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)NC(=O)[C@H](CC1=CN=CN1)N([C@@H](CC(=O)OC)C(=O)CF)C(=O)OCC2=CC=CC=C2)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(=O)C(CC1=CN=CN1)N(C(CC(=O)OC)C(=O)CF)C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


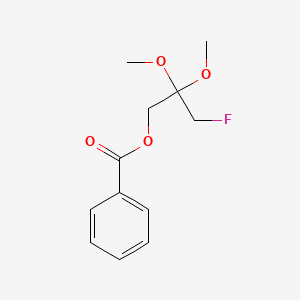
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
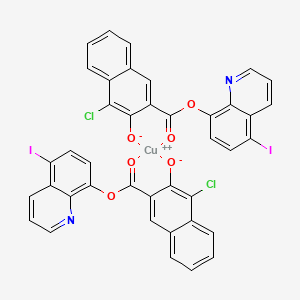
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
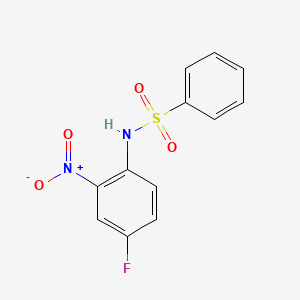
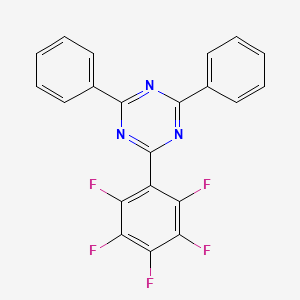
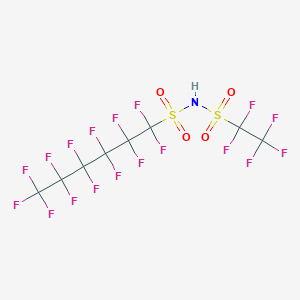

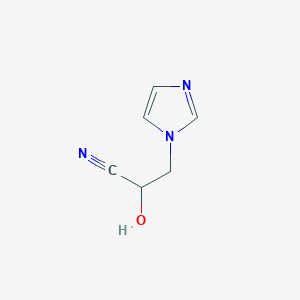
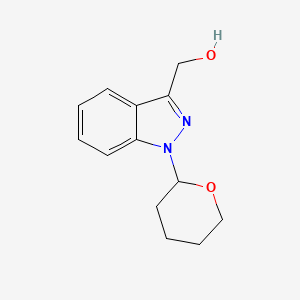

![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)
